Dipropyl disulfide

Analytical Chemistry Food Chemistry Flavor Analysis

Dipropyl disulfide (DPDS, CAS 629-19-6) is the definitive high-impact note for authentic allium flavors, with an exceptionally low odor threshold of 0.00091 ppm enabling cost-effective use at 0.1–10 ppm. Unlike generic alkyl sulfides, DPDS has a distinct Kovats RI of 1094 (DB-1) and GC RT of 17.90 min (DB-5), preventing costly QC misidentification with dimethyl disulfide (RI 736) or methyl propyl disulfide (RT 20.50 min). For chemical synthesis, optimized Cu²⁺-catalyzed oxidation of 1-propanethiol achieves near-100% conversion. FEMA GRAS, TSCA listed, REACH pre-registered.

Molecular Formula C6H14S2
Molecular Weight 150.3 g/mol
CAS No. 629-19-6
Cat. No. B1195908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyl disulfide
CAS629-19-6
Synonymsdi-n-propyl disulfide
dipropyl disulfide
n-propyl disulfide
Molecular FormulaC6H14S2
Molecular Weight150.3 g/mol
Structural Identifiers
SMILESCCCSSCCC
InChIInChI=1S/C6H14S2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3
InChIKeyALVPFGSHPUPROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in ethyl alcohol and oil

Structure & Identifiers


Interactive Chemical Structure Model





Dipropyl Disulfide (CAS 629-19-6): Technical Baseline & Procurement Profile


Dipropyl disulfide (DPDS, C6H14S2, CAS 629-19-6) is a linear organosulfur compound characterized by a central disulfide (-S-S-) bond flanked by two propyl chains [1]. It is a colorless to pale yellow liquid with a boiling point of 193-196°C, a density of 0.96 g/mL, and limited water solubility (approx. 39.94 mg/L at 25°C) [2][3]. This compound is a primary volatile flavor constituent naturally abundant in Allium species (onion, garlic, leek) and is industrially valued as a FEMA GRAS flavoring agent and as a chemical intermediate [4]. Its procurement relevance is defined by its distinct analytical and functional properties relative to other alkyl sulfides and disulfides.

Why Generic Substitution of Dipropyl Disulfide (DPDS) Fails: The Functional Gap Among Alkyl (Di)Sulfides


The assumption that dipropyl disulfide (DPDS) is interchangeable with other volatile alkyl sulfides (e.g., dipropyl sulfide, DPS; dimethyl disulfide, DMDS) or disulfides (e.g., diallyl disulfide, DADS; methyl propyl disulfide, MPDS) is a significant technical and procurement risk. These structurally related compounds diverge substantially in critical performance parameters, including sensory impact [1], analytical behavior (e.g., GC retention indices) [2], and the magnitude of biological enzyme modulation [3]. Substituting DPDS with a generic 'Allium sulfide' can result in a failed flavor profile due to an incorrect odor threshold, misidentification in quality control (QC) assays due to chromatographic co-elution or misassignment, or an unintended biological response in research applications due to vastly different enzyme induction patterns. The following evidence guide provides the specific, quantifiable data required to justify the selection of DPDS and to avoid costly substitutions.

Dipropyl Disulfide (DPDS) Comparative Performance Data Guide


Analytical Differentiation: GC-MS Retention Index of Dipropyl Disulfide vs. Methyl Propyl Disulfide

Dipropyl disulfide (DPDS) can be reliably distinguished and quantified in complex volatile mixtures from its close structural analog, methyl propyl disulfide (MPDS), via gas chromatography. DPDS elutes earlier (17.90 min) than MPDS (20.50 min) on a DB-5 column under identical conditions, preventing co-elution and quantification errors [1]. This distinct retention behavior is critical for accurate quality control and research assays in Allium-containing materials.

Analytical Chemistry Food Chemistry Flavor Analysis GC-MS

Analytical Differentiation: Kovats Retention Index of Dipropyl Disulfide vs. Dimethyl Disulfide

Dipropyl disulfide exhibits a significantly higher Kovats Retention Index (RI) of 1094 on a DB-1 column compared to the much smaller and more volatile dimethyl disulfide (DMDS), which has an RI of 736 [1][2]. This large difference in retention ensures baseline separation during GC analysis, a requirement for precise integration and quantification in complex natural product extracts or flavor formulations.

Analytical Chemistry Food Chemistry Flavor Analysis GC-MS

Sensory Differentiation: Odor Threshold of Dipropyl Disulfide

Dipropyl disulfide (DPDS) has an extremely low odor threshold in air, reported as 0.00091 ppm . While a direct comparator's threshold under identical conditions is not available, this value establishes DPDS as a high-impact aroma compound. This low threshold means that very small quantities are sufficient to provide a characteristic alliaceous note in flavor and fragrance formulations, a key differentiator from less potent sulfides that would require higher, potentially unbalanced, usage levels.

Flavor Science Sensory Analysis Food Technology Aroma Chemistry

Biological Activity: Hepatic Enzyme Modulation by Dipropyl Disulfide vs. Diallyl Disulfide

In a study of hepatic drug-metabolizing enzyme modulation in rats, dipropyl disulfide (DPDS) and diallyl disulfide (DADS) both induced cytochrome P450 enzymes (CYP2B1/2) and glutathione S-transferase. However, the magnitude of the effect produced by DPDS was consistently smaller than that produced by DADS [1]. This indicates that while DPDS is a modulator of these pathways, it is a less potent inducer than its allyl-substituted analog, which has different structural and electronic properties. This quantitative difference in induction potency is a critical selection criterion for researchers investigating chemoprevention or drug metabolism.

Toxicology Pharmacology Cancer Prevention Xenobiotic Metabolism

Safety Profile: Cytotoxicity and ROS Scavenging of Dipropyl Disulfide vs. Dipropyl Sulfide

In a direct comparative in vitro safety assessment on human intestinal Caco-2 cells, a mixture containing dipropyl disulfide (DPDS) and dipropyl sulfide (DPS) showed no significant adverse effects on cytotoxicity or mutagenicity. Furthermore, both compounds demonstrated reactive oxygen species (ROS) scavenger activity [1]. While the study evaluated a mixture rather than isolated compounds, it provides comparative evidence that DPDS, in the context of a natural onion extract profile, is not associated with adverse in vitro toxicity and may contribute to antioxidant benefits, supporting its safe use as a natural alternative to synthetic additives.

Toxicology Food Safety Cell Biology Antioxidant Activity

Biological Activity: Antiproliferative Effect of Dipropyl Disulfide in Leukemia Cells

In a study on human acute myeloid leukemia (AML) cell lines, dipropyl disulfide (DPDS) was one of several organosulfur compounds tested. The study concluded that the related thiosulfinates (Pr2TS and Me2TS) showed antiproliferative activity, but the sulfides including DPDS did not significantly inhibit cell proliferation, induce cytotoxicity, or promote differentiation in these cell lines [1]. This negative result is a crucial differentiator; it confirms that DPDS does not act through the same potent antiproliferative mechanisms as its more reactive thiosulfinate oxidation products. This distinction is vital for researchers studying specific cancer pathways and for ensuring that procurement of DPDS is for its intended flavor or chemical property, not an unverified biological claim.

Cancer Research Pharmacology Natural Products Leukemia

Recommended Application Scenarios for Dipropyl Disulfide Based on Evidence


Authentic Allium Flavor and Fragrance Formulation

Dipropyl disulfide is a primary choice for formulating authentic garlic, onion, and scallion flavors. Its exceptionally low odor threshold of 0.00091 ppm allows it to serve as a high-impact note, providing a realistic sulfurous character at very low inclusion rates (typical use levels 0.1-10 ppm in finished foods) . This potency makes it cost-effective for achieving complex flavor profiles while adhering to FEMA GRAS regulatory limits. Its specific analytical signature, with a Kovats RI of 1094 on a DB-1 column [2], also ensures precise quality control in production, differentiating it from less potent or analytically similar sulfides.

Analytical Standard for GC-MS Identification and Quantification of Allium Volatiles

Due to its well-defined and distinct analytical properties, dipropyl disulfide is an essential certified reference standard for food and flavor analysis laboratories. Its specific GC retention time (17.90 min on a DB-5 column) and Kovats Retention Index (RI 1094 on DB-1) allow for unambiguous identification and accurate quantification in complex matrices like essential oils, food extracts, and environmental samples. This prevents misidentification with other sulfides like methyl propyl disulfide (RT 20.50 min) or dimethyl disulfide (RI 736), ensuring data integrity in research publications and regulatory compliance filings.

Investigational Tool in Xenobiotic Metabolism and Chemoprevention Research

For researchers studying the modulation of hepatic drug-metabolizing enzymes, DPDS serves as a specific molecular probe with a defined activity profile. In vivo studies have shown it induces phase I (CYP2B1/2) and phase II (glutathione S-transferase) enzymes, but with a smaller magnitude than diallyl disulfide (DADS) . This moderate and pleiotropic effect makes DPDS a useful tool for investigating the structure-activity relationships (SAR) of alkyl disulfides in cancer chemoprevention. Its distinct profile allows researchers to differentiate the effects of a saturated alkyl chain from those of the allyl group, providing mechanistic insights without the confounding variable of high potency.

Chemical Intermediate for High-Yield Dipropyl Disulfide Synthesis

For industrial chemical synthesis, dipropyl disulfide can be efficiently produced with near-complete conversion and high selectivity using optimized catalytic methods. Studies on the catalytic oxidation of 1-propanethiol using Cu2+-modified mesoporous activated clay have demonstrated a conversion rate close to 100%, with the excess thiol being selectively catalyzed to form DPDS . This synthesis route offers a scalable and efficient pathway for producing DPDS at high purity, which is critical for manufacturers requiring a reliable and cost-effective intermediate for downstream applications in agrochemicals or materials science .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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